(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
The compound “(2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(thiophen-2-yl)prop-2-en-1-one” is a complex organic molecule that features a combination of pyridine, azabicyclo, and thiophene moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridin-2-yloxy group: This can be achieved by reacting pyridine with an appropriate halide under basic conditions.
Construction of the azabicyclo[3.2.1]octane ring: This step might involve a Diels-Alder reaction followed by a series of functional group transformations.
Attachment of the thiophene ring: This could be done through a cross-coupling reaction such as Suzuki or Stille coupling.
Formation of the prop-2-en-1-one linkage: This might involve a condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the prop-2-en-1-one linkage.
Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, it might find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(furan-2-yl)prop-2-en-1-one
- (2E)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-3-(benzofuran-2-yl)prop-2-en-1-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which can impart unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(9-8-17-4-3-11-24-17)21-14-6-7-15(21)13-16(12-14)23-18-5-1-2-10-20-18/h1-5,8-11,14-16H,6-7,12-13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZIURDTKJXDD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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